3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
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Overview
Description
3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of 3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-methylbenzothiazole and 3-bromopropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is then purified using column chromatography to obtain the desired compound in high yield
Chemical Reactions Analysis
3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert it into amines or other reduced forms.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, including anti-tubercular, anti-cancer, and anti-inflammatory agents
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: It is employed in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis. This inhibition leads to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its anti-cancer and anti-inflammatory properties.
6-methylbenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Exhibits antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-7-13-9-3-2-8(6-10(9)16-7)14-11(15)4-5-12/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVYLCZBGFCKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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